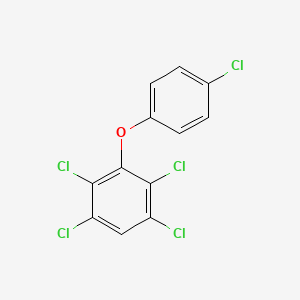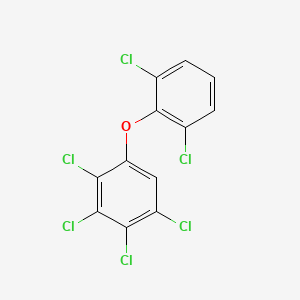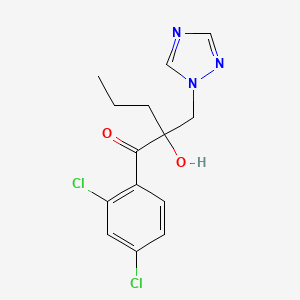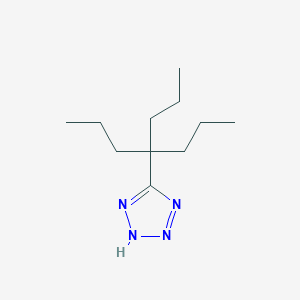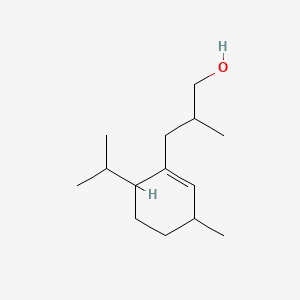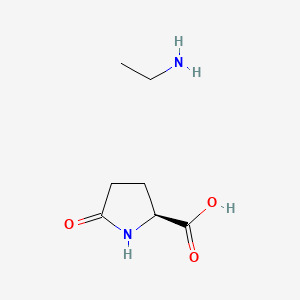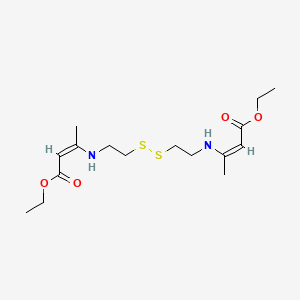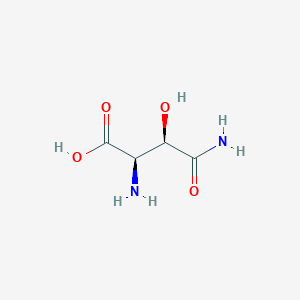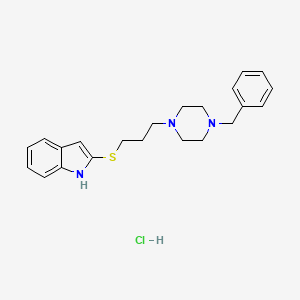
2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride is a complex organic compound that features a benzyl group, a piperazine ring, and an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride typically involves multiple steps. One common approach is to start with the preparation of the indole core, followed by the introduction of the piperazine ring and the benzyl group. The final step involves the formation of the thioether linkage.
Indole Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperazine Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole core.
Benzyl Group Addition: The benzyl group can be added via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the piperazine-indole intermediate in the presence of a Lewis acid catalyst.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the indole ring, using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, Lewis acid catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced indole derivatives.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for various receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((3-(4-(Methyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride
- 2-((3-(4-(Ethyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride
Uniqueness
The presence of the benzyl group in 2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride distinguishes it from similar compounds. This structural feature may confer unique pharmacological properties, such as increased binding affinity to certain receptors or enhanced metabolic stability.
Eigenschaften
CAS-Nummer |
94441-96-0 |
|---|---|
Molekularformel |
C22H28ClN3S |
Molekulargewicht |
402.0 g/mol |
IUPAC-Name |
2-[3-(4-benzylpiperazin-1-yl)propylsulfanyl]-1H-indole;hydrochloride |
InChI |
InChI=1S/C22H27N3S.ClH/c1-2-7-19(8-3-1)18-25-14-12-24(13-15-25)11-6-16-26-22-17-20-9-4-5-10-21(20)23-22;/h1-5,7-10,17,23H,6,11-16,18H2;1H |
InChI-Schlüssel |
NLSGHWHLZQAOCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCSC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


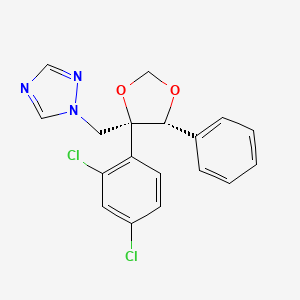
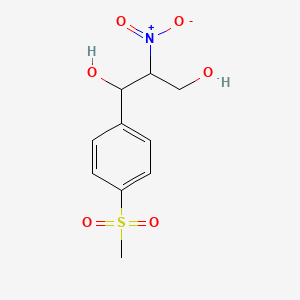
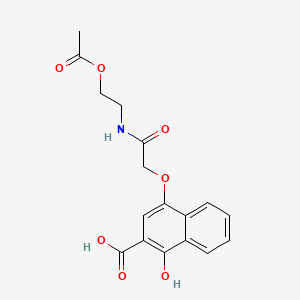
![1-[3-Chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12672522.png)
